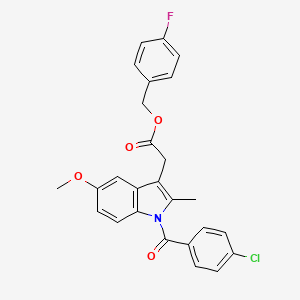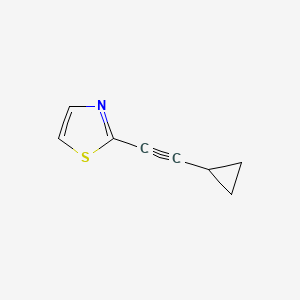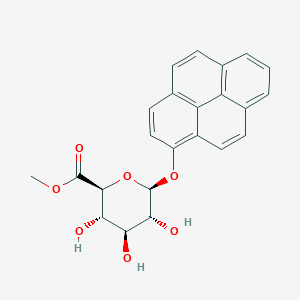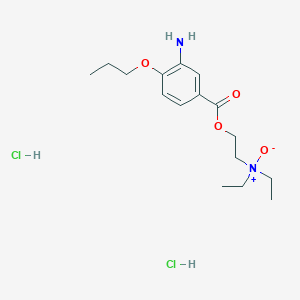
Proxymetacaine N-Oxide Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Proxymetacaine N-Oxide Dihydrochloride is a derivative of proxymetacaine, a topical anesthetic drug belonging to the aminoester group. It is primarily used in ophthalmic solutions for procedures requiring topical anesthesia of the cornea and conjunctiva .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Proxymetacaine N-Oxide Dihydrochloride involves the oxidation of proxymetacaine. The reaction typically requires an oxidizing agent such as hydrogen peroxide or a peracid under controlled conditions to ensure the formation of the N-oxide derivative. The resulting compound is then converted to its dihydrochloride salt form through a reaction with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Proxymetacaine N-Oxide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The formation of the N-oxide derivative from proxymetacaine.
Reduction: The N-oxide group can be reduced back to the parent amine under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Proxymetacaine N-Oxide.
Reduction: Proxymetacaine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Proxymetacaine N-Oxide Dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation and reduction reactions.
Biology: Investigated for its effects on cellular processes and as a tool for studying membrane permeability.
Medicine: Primarily used in ophthalmology for its anesthetic properties
Industry: Utilized in the formulation of ophthalmic solutions and other pharmaceutical preparations
Mécanisme D'action
Proxymetacaine N-Oxide Dihydrochloride exerts its effects by acting as an antagonist on voltage-gated sodium channels. This action affects the permeability of neuronal membranes, inhibiting pain sensations. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with the normal function of sodium channels, thereby blocking nerve signal transmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Proxymetacaine: The parent compound, used as a topical anesthetic.
Proparacaine: Another aminoester local anesthetic with similar uses in ophthalmology.
Tetracaine: A more potent ester local anesthetic used in various medical procedures.
Uniqueness
Proxymetacaine N-Oxide Dihydrochloride is unique due to its N-oxide functional group, which imparts different chemical and pharmacological properties compared to its parent compound and other similar anesthetics. This modification can influence its stability, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C16H28Cl2N2O4 |
|---|---|
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
2-(3-amino-4-propoxybenzoyl)oxy-N,N-diethylethanamine oxide;dihydrochloride |
InChI |
InChI=1S/C16H26N2O4.2ClH/c1-4-10-21-15-8-7-13(12-14(15)17)16(19)22-11-9-18(20,5-2)6-3;;/h7-8,12H,4-6,9-11,17H2,1-3H3;2*1H |
Clé InChI |
SPIXHLTYCFSSMT-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=C1)C(=O)OCC[N+](CC)(CC)[O-])N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


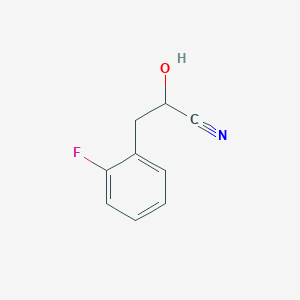

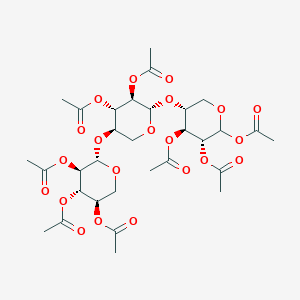
![[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate](/img/structure/B13422500.png)

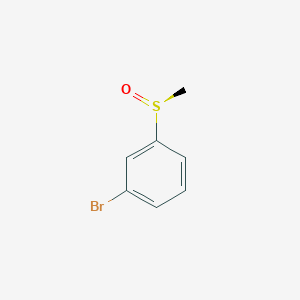
![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B13422513.png)
![[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13422518.png)

